molecular formula C8H14N2O B13525775 5-(Pentan-2-yl)isoxazol-3-amine

5-(Pentan-2-yl)isoxazol-3-amine

Cat. No.: B13525775
M. Wt: 154.21 g/mol
InChI Key: BDEAHKZWGAZHLK-UHFFFAOYSA-N
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Description

5-(Pentan-2-yl)isoxazol-3-amine is a chemical compound that belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pentan-2-yl)isoxazol-3-amine typically involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction. This reaction involves an alkyne acting as a dipolarophile and a nitrile oxide as the dipole . The reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs, toxicity, and waste generation .

Industrial Production Methods

In industrial settings, the production of isoxazole derivatives, including this compound, often employs microwave-assisted synthesis to enhance reaction efficiency and yield . This method allows for rapid heating and uniform temperature distribution, leading to faster reaction times and higher product purity.

Chemical Reactions Analysis

Types of Reactions

5-(Pentan-2-yl)isoxazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted isoxazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Pentan-2-yl)isoxazol-3-amine is unique due to its specific substituent (pentan-2-yl) on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

5-pentan-2-yl-1,2-oxazol-3-amine

InChI

InChI=1S/C8H14N2O/c1-3-4-6(2)7-5-8(9)10-11-7/h5-6H,3-4H2,1-2H3,(H2,9,10)

InChI Key

BDEAHKZWGAZHLK-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C1=CC(=NO1)N

Origin of Product

United States

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